Cas no 1567-14-2 (2-Methyl (E)-2-Methyl-2-pentenoate)
1567-14-2 structure
Product Name:2-Methyl (E)-2-Methyl-2-pentenoate
Numero CAS:1567-14-2
MF:C7H12O2
MW:128.168982505798
CID:117826
PubChem ID:24861178
Update Time:2025-04-18
2-Methyl (E)-2-Methyl-2-pentenoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- METHYL TRANS-2-METHYL-2-PENTENOATE
- 2-Methyl (E)-2-Methyl-2-pentenoate
- Methyl (2E)-2-methyl-2-pentenoate
- AG-B-26565
- CTK6I7279
- methyl (2E)-2-methylpent-2-enoate
- methyl (E)-2-methyl-2-pentenoate
- methyl 2-(4-chlorophenyl)-2-methylpropionate
- methyl 2-me
- methyl 2-methyl-2-(4-chlorophenyl)propanoate
- methyl trans-2-methyl-2-pentanoate
- methyl trans-2-methylpent-2-enoate
- methylchlorophenylmethylpropanoate
- p-Chlorphenyl-dimethylessigsaeuremethylester
- SBB094718
- SureCN6825088
- 1567-14-2
- SCHEMBL374910
- AKOS040768169
- (E)-Methyl2-methylpent-2-enoate
- Methyl trans-2-methyl-2-pentenoate,99%
- SCHEMBL2616622
- DTXSID501030817
- METHYL TRANS-2-METHYL-2-PENTENOATE, 99%
- InChI=1/C7H12O2/c1-4-5-6(2)7(8)9-3/h5H,4H2,1-3H3/b6-5
- (E)-Methyl 2-methylpent-2-enoate
- methyl 2-methyl-2-pentenoate
- methyl (E)-2-methylpent-2-enoate
-
- MDL: MFCD00075270
- Inchi: 1S/C7H12O2/c1-4-5-6(2)7(8)9-3/h5H,4H2,1-3H3/b6-5+
- Chiave InChI: SRORRGMOEUTSDV-AATRIKPKSA-N
- Sorrisi: O(C)C(/C(/C)=C/CC)=O
Proprietà calcolate
- Massa esatta: 128.083729621g/mol
- Massa monoisotopica: 128.083729621g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 14
- Conta legami ruotabili: 2
- Complessità: 254
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 3
- XLogP3: 1.2
- Superficie polare topologica: 32.7
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 0.92 g/mL at 25 °C(lit.)
- Punto di fusione: -62.68°C (estimate)
- Punto di ebollizione: 46-47 °C/15 mmHg(lit.)
- Punto di infiammabilità: Gradi Fahrenheit:123,8°F
Gradi Celsius:51°C - Indice di rifrazione: n20/D 1.438(lit.)
- PSA: 26.30000
- LogP: 1.51570
- Solubilità: Non determinato
2-Methyl (E)-2-Methyl-2-pentenoate Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Warning
- Dichiarazione di pericolo: H226
- Numero di trasporto dei materiali pericolosi:UN 3272 3/PG 3
- WGK Germania:3
- Codice categoria di pericolo: 10
- Istruzioni di sicurezza: 16-27-36/37/39
- Classe di pericolo:3.2
- PackingGroup:III
- Frasi di rischio:10
- Gruppo di imballaggio:III
- Livello di pericolo:3.2
2-Methyl (E)-2-Methyl-2-pentenoate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | M321105-100mg |
2-Methyl (E)-2-Methyl-2-pentenoate |
1567-14-2 | 100mg |
$184.00 | 2023-05-17 | ||
| TRC | M321105-1g |
2-Methyl (E)-2-Methyl-2-pentenoate |
1567-14-2 | 1g |
$ 1200.00 | 2022-06-04 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 343595-10G |
2-Methyl (E)-2-Methyl-2-pentenoate |
1567-14-2 | 99% | 10G |
¥1888.06 | 2022-02-24 | |
| TRC | M321105-1000mg |
2-Methyl (E)-2-Methyl-2-pentenoate |
1567-14-2 | 1g |
$1447.00 | 2023-05-17 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-228578-10 g |
Methyl trans-2-methyl-2-pentenoate, |
1567-14-2 | 10g |
¥1,331.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-228578-10g |
Methyl trans-2-methyl-2-pentenoate, |
1567-14-2 | 10g |
¥1331.00 | 2023-09-05 |
2-Methyl (E)-2-Methyl-2-pentenoate Letteratura correlata
-
Vernon C. Gibson,Atanas Tomov catalysts. Vernon C. Gibson Atanas Tomov Chem. Commun. 2001 1964
1567-14-2 (2-Methyl (E)-2-Methyl-2-pentenoate) Prodotti correlati
- 111-79-5(Methyl 2-nonenoate)
- 6622-76-0(Methyl tiglate)
- 58625-96-0(2-Pentenoic acid,2-methyl-, ethyl ester)
- 5953-76-4(Angelic Acid Methyl Ester)
- 617-54-9(Dimethyl citraconate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti